molecular formula C8H8Cl2N2O2 B2907561 Isopropyl 3,6-dichloropyridazine-4-carboxylate CAS No. 1505966-87-9

Isopropyl 3,6-dichloropyridazine-4-carboxylate

Cat. No.: B2907561
CAS No.: 1505966-87-9
M. Wt: 235.06
InChI Key: MREQTJYSBKUSHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isopropyl 3,6-dichloropyridazine-4-carboxylate: is a chemical compound with the molecular formula C8H8Cl2N2O2. It belongs to the class of pyridazine derivatives, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,6-dichloropyridazine-4-carboxylate typically involves the esterification of 3,6-dichloropyridazine-4-carboxylic acid with isopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize reaction conditions, such as temperature and pressure, to achieve efficient production .

Chemical Reactions Analysis

Scientific Research Applications

Chemistry: Isopropyl 3,6-dichloropyridazine-4-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: In biological research, this compound is used to study the structure-activity relationships of pyridazine derivatives.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients for crop protection .

Mechanism of Action

Properties

IUPAC Name

propan-2-yl 3,6-dichloropyridazine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2O2/c1-4(2)14-8(13)5-3-6(9)11-12-7(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MREQTJYSBKUSHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=NN=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.